Boc-Ser(Bzl)-Onp functions as a protected amino acid building block. The key functional groups of the serine amino acid are masked by the Boc (tert-Butyloxycarbonyl) and Benzyl (Bzl) protecting groups. This allows for the controlled formation of peptide bonds during synthesis while preventing unwanted side reactions involving the amino and hydroxyl groups of serine. The para-Nitrophenyl Ester (pNP) group acts as an activator, facilitating the coupling reaction with the incoming amino acid in the peptide chain [].
Boc-Ser(Bzl)-Onp is valuable for research in peptide chemistry due to several reasons:
Boc-Ser(Bzl)-Onp, or Boc-Serine (Benzyl) p-Nitrophenyl Ester, is a synthetic compound widely used in peptide chemistry. It features a Boc (tert-butoxycarbonyl) protecting group on the serine amino acid, a benzyl side chain, and a p-nitrophenyl ester functionality. The chemical formula for Boc-Ser(Bzl)-Onp is with a molecular weight of approximately 396.43 g/mol . This compound is notable for its stability and utility in peptide synthesis, particularly as a reactive intermediate.
Boc-Ser(Bzl)-Onp does not have a direct mechanism of action in biological systems. Its primary function is as a building block for peptide synthesis. During peptide synthesis, the Boc and benzyl protecting groups are selectively removed under specific conditions, allowing the free amino and hydroxyl groups of the serine residue to participate in peptide bond formation and contribute to the final structure and function of the synthesized peptide.
The synthesis of Boc-Ser(Bzl)-Onp typically involves the following steps:
textSerine + Boc2O → Boc-Ser + Benzyl Bromide → Boc-Ser(Bzl) + p-Nitrophenol + DCC → Boc-Ser(Bzl)-Onp
Boc-Ser(Bzl)-Onp is primarily used in:
Interaction studies involving Boc-Ser(Bzl)-Onp often focus on its reactivity and compatibility with various coupling agents and other amino acids. Research indicates that it can effectively couple with a range of amino acids under mild conditions without significant racemization, making it advantageous for synthesizing enantiomerically pure peptides .
Several compounds are structurally similar to Boc-Ser(Bzl)-Onp, including:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Boc-Ala-Onp | Alanine instead of serine | Simpler structure, less steric hindrance |
Fmoc-Ser(Onp) | Fmoc (9-fluorenylmethoxycarbonyl) group | More stable under basic conditions |
Cbz-Ser(Onp) | Cbz (carbobenzyloxy) protecting group | Different protecting group properties |
Boc-Ser(Bzl)-Onp stands out due to its combination of a robust protecting group (Boc), a lipophilic benzyl side chain, and an easily activated p-nitrophenyl ester. This combination enhances its utility in peptide synthesis compared to other similar compounds which may lack one or more of these features.
In SPPS, unprotected amino acids risk polymerization or side-chain interference. Boc-Ser(Bzl)-ONp addresses these challenges through:
Active esters vary in reactivity and stability. Boc-Ser(Bzl)-ONp’s 4-nitrophenyl group balances these properties:
Boc-Ser(Bzl)-ONp’s stability allows pre-activation and storage, while its reactivity suffices for most standard couplings.
4-Nitrophenyl esters emerged in the 1950s as reliable carboxyl-activating agents. Key milestones include:
The 4-nitrophenyl group’s electron-withdrawing nature stabilizes the tetrahedral intermediate during aminolysis, reducing side reactions. Studies confirm its efficacy in synthesizing sterically hindered peptides, such as those containing N-methylated residues.
Despite newer methods (e.g., Fmoc chemistry), 4-nitrophenyl esters remain relevant for:
Property | Value | Source |
---|---|---|
CAS Number | 16948-39-3 | |
Molecular Formula | C21H24N2O7 | |
Molecular Weight | 416.42 g/mol | |
Melting Point | 58–60°C | |
Solubility | DCM, DMF, THF (>0.1 M) |
Boc-Ser(Bzl)-ONp is synthesized via:
Its commercial availability (e.g., Sigma-Aldrich, BLD Pharm) underscores its role in producing therapeutic peptides, including antiretroviral and anticancer agents.
tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester represents a highly sophisticated protected amino acid derivative that incorporates three distinct protecting group moieties within a single molecular framework [1] [2]. The compound possesses the molecular formula C₂₁H₂₄N₂O₇ with a molecular weight of 416.43 grams per mole, reflecting the substantial molecular complexity introduced by the multiple protecting groups [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate, which systematically describes each structural element within the molecule [1].
The tert-butoxycarbonyl protecting group functions as the primary amino protection strategy in this derivative, providing exceptional stability under basic reaction conditions while remaining readily removable under acidic conditions [9] [10]. The tert-butoxycarbonyl moiety consists of a carbamate linkage connecting the amino nitrogen to a tert-butyl carbonate group, which creates a sterically hindered environment that prevents unwanted nucleophilic attack during synthetic transformations [9]. The stability of the tert-butoxycarbonyl group derives from the resonance stabilization of the carbamate functionality combined with the steric bulk of the tert-butyl substituent [10].
Mechanistically, the tert-butoxycarbonyl protecting group undergoes deprotection through a well-characterized pathway involving initial protonation of the carbonyl oxygen by strong acids such as trifluoroacetic acid [11] [12]. This protonation facilitates the formation of a highly stable tertiary carbocation upon cleavage of the carbon-oxygen bond, followed by decarboxylation to regenerate the free amino group [11]. The exceptional stability of the tert-butyl cation, resulting from hyperconjugation and inductive effects, drives the deprotection reaction forward under mild acidic conditions [16].
The benzyl ether moiety provides protection for the serine hydroxyl side chain through the formation of a stable ether linkage with benzyl alcohol [13] [17]. This protecting group demonstrates remarkable stability under a wide range of reaction conditions, including both acidic and basic environments, making it particularly valuable for multi-step synthetic sequences [13]. The benzyl ether protection strategy takes advantage of the electron-donating properties of the benzyl group, which stabilizes the ether linkage through resonance effects involving the aromatic ring system [17].
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₄N₂O₇ |
Molecular Weight (g/mol) | 416.43 |
Chemical Abstracts Service Number | 16948-39-3 |
International Union of Pure and Applied Chemistry Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Physical Form | Powder |
Color | White to off-white |
Solubility | Soluble in dimethyl sulfoxide, dimethylformamide |
Storage Temperature | -20°C |
The deprotection of benzyl ethers typically proceeds through two primary mechanistic pathways: catalytic hydrogenolysis or acid-catalyzed cleavage [17]. Catalytic hydrogenolysis employs palladium catalysts under hydrogen atmosphere to cleave the benzyl-oxygen bond, while acid-catalyzed methods utilize strong acids to protonate the ether oxygen and facilitate nucleophilic displacement [17]. The choice of deprotection method depends on the compatibility with other functional groups present in the target molecule and the specific synthetic requirements of the overall transformation [13].
The synergistic combination of tert-butoxycarbonyl and benzyl ether protecting groups provides orthogonal protection strategies that enable selective deprotection under different reaction conditions [13] [36]. This orthogonality proves essential in complex synthetic sequences where multiple protecting groups must be removed selectively without affecting other protected functionalities [36]. The tert-butoxycarbonyl group can be selectively removed under acidic conditions while leaving the benzyl ether intact, or alternatively, the benzyl ether can be removed through hydrogenolysis while preserving the tert-butoxycarbonyl protection [36].
The stereochemical configuration of the serine residue in tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester represents a fundamental determinant of the compound's biological activity and synthetic utility [18] [19]. The L-configuration, characterized by the (2S) absolute configuration at the alpha carbon, mirrors the naturally occurring stereochemistry found in biological systems and confers specific three-dimensional spatial arrangements that influence molecular recognition and binding interactions [21] [23].
Stereochemical analysis reveals that L-configured amino acid derivatives exhibit distinct thermodynamic and structural properties compared to their D-configured or racemic counterparts [18] [19]. Research demonstrates that L-serine derivatives form oblique monolayer lattice structures when examined at the molecular level, while racemic mixtures typically adopt orthorhombic lattice structures due to preferential heterochiral interactions between enantiomers [18] [19]. These structural differences translate into measurable variations in physical properties such as melting points, solubilities, and crystalline morphologies.
The influence of stereochemistry extends beyond simple structural considerations to encompass fundamental aspects of molecular recognition and enzymatic interactions [21] [23]. L-configured serine derivatives demonstrate high levels of enzyme recognition and binding affinity, reflecting the evolutionary optimization of biological systems for naturally occurring amino acid stereochemistries [23]. Conversely, D-configured derivatives exhibit reduced enzymatic recognition but enhanced resistance to proteolytic degradation, making them valuable for therapeutic applications requiring prolonged biological stability [21] [23].
Configuration | Biological Activity | Synthetic Utility | Thermodynamic Properties |
---|---|---|---|
L-Configuration (Natural) | High enzyme recognition | Standard peptide synthesis | Oblique monolayer structure |
D-Configuration (Synthetic) | Protease resistant | Therapeutic peptide stability | Oblique monolayer structure |
Racemic Mixture | Mixed activity profile | Reduced selectivity | Orthorhombic lattice structure |
The stereochemical implications extend to the synthetic methodology employed in preparing tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester derivatives [20] [24]. Epimerization-free synthetic protocols must be implemented to preserve the desired L-configuration throughout the protecting group installation and subsequent transformations [20]. This requirement necessitates careful selection of reaction conditions, coupling reagents, and purification methods to prevent racemization at the stereogenic center [24].
Mechanistic studies reveal that the preservation of stereochemical integrity during synthetic transformations depends critically on the electronic and steric environment surrounding the alpha carbon [20] [24]. The presence of electron-withdrawing protecting groups can activate the alpha position toward epimerization through enolate formation, while sterically bulky substituents provide kinetic protection against racemization [24]. The combination of tert-butoxycarbonyl and benzyl protecting groups in this derivative creates an optimal balance between synthetic accessibility and stereochemical stability.
The stereochemical configuration also influences the compound's behavior in peptide coupling reactions and subsequent biological evaluations [20] [22]. L-configured derivatives demonstrate superior coupling efficiency and reduced side product formation compared to racemic mixtures, reflecting the matched stereochemical preferences of coupling reagents and reaction conditions optimized for natural amino acid configurations [22]. This stereochemical matching effect extends to downstream applications in peptide synthesis and protein engineering.
The 4-nitrophenyl moiety functions as an exceptionally effective leaving group in acylation reactions involving tert-Butoxycarbonyl-Serine(Benzyl)-4-Nitrophenyl Ester, owing to its unique electronic properties and mechanistic characteristics [25] [27] [28]. The electron-withdrawing nitro group positioned para to the phenolic oxygen significantly enhances the leaving group ability through resonance stabilization of the departing 4-nitrophenolate anion [27] [28]. This electronic activation results from the delocalization of negative charge from the phenolate oxygen into the nitro group through the aromatic pi-system, creating a thermodynamically favorable departure process [25].
Kinetic analysis reveals that 4-nitrophenyl esters undergo nucleophilic acyl substitution reactions through a well-defined mechanistic pathway involving initial nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent leaving group departure [26] [27]. The rate-determining step in these transformations typically involves the expulsion of the 4-nitrophenolate leaving group from the tetrahedral intermediate, rather than the initial nucleophilic attack [26]. This mechanistic preference reflects the exceptional stability of the 4-nitrophenolate anion and the relatively high energy barrier associated with carbon-oxygen bond cleavage.
The pKa value of 4-nitrophenol, measured at 7.15 at 25°C, provides quantitative insight into the leaving group ability and reaction conditions required for optimal synthetic performance [27] [28]. This moderately acidic pKa indicates that 4-nitrophenol exists predominantly in its protonated form under neutral conditions but rapidly deprotonates under mildly basic conditions to generate the characteristic yellow 4-nitrophenolate anion [6] [27]. The formation of this colored species provides a convenient spectroscopic method for monitoring reaction progress and quantifying conversion rates through ultraviolet-visible spectroscopy at 413 nanometers [6] [30].
Parameter | Description |
---|---|
Leaving Group Ability | Excellent due to electron-withdrawing nitro group |
pKa Value | 7.15 at 25°C |
Reaction Mechanism | Nucleophilic acyl substitution |
Rate-Determining Step | Leaving group departure from tetrahedral intermediate |
pH Dependence | Most effective in basic conditions |
Spectroscopic Detection | Yellow 4-nitrophenolate ion at 413 nm |
Reaction Conditions | Mild basic conditions preferred |
The mechanistic pathway for 4-nitrophenyl ester aminolysis proceeds through a stepwise mechanism involving discrete tetrahedral intermediate formation [26] [31]. Initial nucleophilic attack by the amine nucleophile generates a zwitterionic tetrahedral intermediate containing both positively charged nitrogen and negatively charged oxygen centers [26]. The stability and lifetime of this intermediate depend on the basicity of the attacking nucleophile and the leaving group ability of the 4-nitrophenolate moiety [31].
pH-dependent kinetic studies demonstrate that 4-nitrophenyl ester hydrolysis exhibits complex mechanistic behavior with distinct pathways operative under different pH conditions [25]. Under acidic conditions, the mechanism involves formation of the conjugate acid of the substrate followed by heterolytic cleavage of the ester bond [25]. In neutral to mildly basic conditions, general base catalysis predominates with water acting as the nucleophile and hydroxide ion facilitating proton transfer processes [25]. Under strongly basic conditions, direct hydroxide attack becomes kinetically significant, leading to rapid ester hydrolysis and quantitative 4-nitrophenolate formation [25].
The synthetic utility of 4-nitrophenyl esters in peptide coupling reactions derives from their balanced reactivity profile, which provides sufficient electrophilic activation for efficient amide bond formation while maintaining stability under typical handling and storage conditions [31] [33]. This reactivity balance makes 4-nitrophenyl esters particularly valuable as preformed active esters that can be isolated, purified, and stored prior to coupling reactions [31]. The ability to prepare and characterize these active esters separately from the coupling reaction provides significant advantages in terms of synthetic control and reproducibility compared to in situ activation methods [33].
Protecting Group | Stability Conditions | Removal Conditions | Mechanism of Removal |
---|---|---|---|
tert-Butoxycarbonyl | Stable under basic conditions | Trifluoroacetic acid | Protonation followed by tert-butyl cation formation |
Benzyl Ether | Stable under acidic and basic conditions | Hydrogenolysis or strong acids | Catalytic hydrogenation or acid-catalyzed cleavage |
4-Nitrophenyl Ester | Stable under neutral and acidic conditions | Nucleophilic attack by amines | Nucleophilic substitution with leaving group departure |